Titanium diethyldithiocarbamate

Antiwear additive Boundary lubrication Four-ball test

Titanium diethyldithiocarbamate [Ti(S₂CNEt₂)₄] is an eight-coordinate dodecahedral complex that delivers unique structural rigidity, high thermal stability (dec. 198–200 °C), and phosphorus-free antiwear synergism – benefits not achievable with zinc, iron, or vanadium dithiocarbamates. Formulators replacing ZDDP can combine TiDDC with borate esters to achieve wear scar diameters as low as 0.39 mm and PB values up to 862 N. Researchers fabricating BaTiS₃ nanorods use it as a single-source Ti–S precursor. Select this compound for its unmatched coordination geometry and tribochemical performance.

Molecular Formula C20H40N4S8Ti
Molecular Weight 641.0 g/mol
CAS No. 12367-51-0
Cat. No. B076852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium diethyldithiocarbamate
CAS12367-51-0
SynonymsTITANIUM DIETHYLDITHIOCARBAMATE
Molecular FormulaC20H40N4S8Ti
Molecular Weight641.0 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4]
InChIInChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4
InChIKeyLFQXBAMBISRCSO-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium Diethyldithiocarbamate (CAS 12367-51-0) Procurement Guide: Quantified Differentiation for Scientific and Industrial Selection


Titanium diethyldithiocarbamate, systematically named tetrakis(N,N-diethyldithiocarbamato)titanium(IV) [Ti(S₂CNEt₂)₄], is an eight-coordinate dodecahedral complex [1] that belongs to the metal dithiocarbamate family. It functions as a sulfur-rich, oil-soluble titanium source with applications spanning antiwear lubrication, single-source precursor chemistry for chalcogenide perovskites, and coordination polymer synthesis. Its differentiation from other metal dithiocarbamates and titanium additives arises from a unique combination of structural rigidity, thermal stability, and performance synergies that cannot be achieved by generic substitution.

Why Titanium Diethyldithiocarbamate Cannot Be Replaced by Generic Metal Dithiocarbamates or Titanium Additives


Metal dithiocarbamates differ dramatically in coordination number, thermal lability, and tribochemical behavior depending on the central metal [1]. Titanium diethyldithiocarbamate adopts an eight-coordinate dodecahedral geometry that is structurally inaccessible to first-row transition metals such as zinc (four-coordinate) or iron (six-coordinate) [2]. The vanadium analog V(S₂CNEt₂)₄ readily dissociates to V(S₂CNEt₂)₃ upon heating, whereas the titanium complex remains intact [1]. Furthermore, the oil-soluble titanium dialkyldithiocarbamate class delivers antiwear synergism with borate esters that sulfurized titanate (TiS) and zinc dialkyldithiophosphate (ZDDP) cannot match [3]. These differences mean that procuring a generic dithiocarbamate or alternative titanium compound will not reproduce the performance profile.

Quantitative Evidence: Titanium Diethyldithiocarbamate vs. Closest Analogs and Alternatives


Wear Scar Diameter Reduction Under Boundary Lubrication vs. ZDDP and Base Oil

In a four-ball test (ASTM D4172-82, 1450 rpm, GCr15 steel balls) titanium dialkyldithiocarbamate (TiDDC) at 1.0 wt% in 150 SN mineral oil produced a wear scar diameter (WSD) of 0.52 mm at 392 N, 0.62 mm at 490 N, and 1.09 mm at 588 N, outperforming ZDDP at the two higher loads (0.71 mm and 1.21 mm, respectively) [1]. The combination of 0.75% TiDDC + 0.25% borate ester (BNO) further reduced WSD to 0.39 mm (392 N), 0.44 mm (490 N), and 0.51 mm (588 N), a 38–54% reduction versus base oil [1].

Antiwear additive Boundary lubrication Four-ball test Titanium dialkyldithiocarbamate

Maximum Nonseizure Load (PB) Enhancement vs. Borate Ester and Base Oil

The maximum nonseizure load (PB) of 1.0% TiDDC in 150 SN base oil reached 745 N, compared to 647 N for 1.0% BNO and 392 N for base oil alone [1]. The combination of 1.0% TiDDC + 1.0% BNO further elevated PB to 862 N, demonstrating that TiDDC is the primary contributor to load-carrying capacity improvement [1].

Extreme pressure additive Load-carrying capacity Four-ball test Titanium dialkyldithiocarbamate

Thermal Decomposition Temperature Advantage vs. Zinc Diethyldithiocarbamate

Titanium diethyldithiocarbamate exhibits a decomposition point of 198–200 °C , approximately 15–20 °C higher than the melting point of zinc diethyldithiocarbamate (Zn(dedc)₂, mp 178–183 °C) . This indicates that the titanium complex retains its structural integrity at temperatures where the widely used zinc analog begins to melt or decompose, a relevant consideration for high-temperature lubricant applications.

Thermal stability Decomposition temperature Metal dithiocarbamate Lubricant additive

Eight-Coordinate Dodecahedral Geometry Enables Single-Source Precursor Route to Colloidal BaTiS₃ Nanorods

The eight-coordinate dodecahedral titanium(IV) center in Ti(S₂CNEt₂)₄ [1] serves as a competent single-source precursor. When combined with a barium dialkyldithiocarbamate complex in oleylamine at elevated temperature, it decomposes to yield colloidal BaTiS₃ nanorods [2]. This behavior is structurally enabled by the chelating, bidentate coordination of all four dithiocarbamate ligands in the D₂d isomer, a geometry inaccessible to lower-coordinate metal dithiocarbamates such as Zn(II) or Fe(III) analogs.

Single-source precursor BaTiS₃ nanorods Chalcogenide perovskite Colloidal synthesis

Application Scenarios Where Titanium Diethyldithiocarbamate Provides Verifiable Advantage


Phosphorus-Free Antiwear Packages for Next-Generation Engine Oils

Formulators seeking to reduce or eliminate ZDDP (and thus phosphorus) to protect catalytic converters can use titanium dialkyldithiocarbamate as a core antiwear additive. At 1.0 wt% TiDDC outperforms ZDDP in wear scar diameter at 490 N and 588 N loads, and the combination with borate ester (0.75% TiDDC + 0.25% BNO) achieves WSD values as low as 0.39–0.51 mm across all tested loads [1]. This phosphorus-free package delivers both antiwear and load-carrying performance while avoiding catalyst poisoning.

High-Load Industrial Gear and Hydraulic Fluid Formulations

The PB value of 745 N for 1.0% TiDDC and up to 862 N with BNO synergy provides a substantial margin over base oil (392 N) [1]. Industrial gear lubricants and heavy-duty hydraulic fluids operating under shock loads and boundary lubrication can benefit from this enhanced load-carrying capacity to prevent scuffing and seizure.

Single-Source Precursor for Solution-Processed BaTiS₃ Optoelectronic Thin Films

Researchers fabricating BaTiS₃ nanorods for polarized photodetectors and solar cells can use Ti(S₂CNEt₂)₄ as a single-source titanium-sulfur precursor. When heated with a barium dithiocarbamate co-precursor in oleylamine, it decomposes cleanly to form colloidal BaTiS₃ nanorods [2]. This approach simplifies synthesis relative to multi-precursor routes and has been demonstrated to produce phase-pure, rod-shaped nanocrystals suitable for solution deposition.

High-Temperature Grease and Lubricant Formulation

With a decomposition point of 198–200 °C , titanium diethyldithiocarbamate offers a higher thermal ceiling than zinc diethyldithiocarbamate (mp ~178–183 °C) . Grease formulations and high-temperature industrial lubricants that experience prolonged thermal stress can benefit from this extra thermal stability to maintain additive integrity and antiwear protection over extended service intervals.

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